molecular formula C12H14N+ B11710019 1-Ethyl-4-methylquinolinium

1-Ethyl-4-methylquinolinium

Katalognummer: B11710019
Molekulargewicht: 172.25 g/mol
InChI-Schlüssel: LCNWZISUNVZUOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-4-methylquinolin-1-ium is an organic compound with the molecular formula C12H14IN. It is a quaternary ammonium salt derived from quinoline, characterized by the presence of an ethyl group at the 1-position and a methyl group at the 4-position. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

1-ethyl-4-methylquinolin-1-ium can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethyl-4-methylquinoline with an iodinating agent such as iodine or sodium iodide. The reaction typically occurs in an organic solvent like ethanol or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

1-ethyl-4-methylquinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or sulfonyl chlorides. .

Wissenschaftliche Forschungsanwendungen

1-ethyl-4-methylquinolin-1-ium has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-ethyl-4-methylquinolin-1-ium involves its interaction with molecular targets such as enzymes or receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-ethyl-4-methylquinolin-1-ium can be compared with other quinoline derivatives such as:

    4-methylquinoline: Lacks the ethyl group at the 1-position, resulting in different chemical properties and reactivity.

    1-ethylquinoline: Lacks the methyl group at the 4-position, leading to variations in its chemical behavior.

    Quinoline: The parent compound without any substituents, serving as a basis for comparison with substituted derivatives.

The uniqueness of 1-ethyl-4-methylquinolin-1-ium lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C12H14N+

Molekulargewicht

172.25 g/mol

IUPAC-Name

1-ethyl-4-methylquinolin-1-ium

InChI

InChI=1S/C12H14N/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3/q+1

InChI-Schlüssel

LCNWZISUNVZUOV-UHFFFAOYSA-N

Kanonische SMILES

CC[N+]1=CC=C(C2=CC=CC=C21)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.